molecular formula C19H12Cl2F2N4O3S B2653052 Gcn2-IN-6 CAS No. 2183470-09-7

Gcn2-IN-6

Katalognummer B2653052
CAS-Nummer: 2183470-09-7
Molekulargewicht: 485.29
InChI-Schlüssel: VJXAWOQPYMAEFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gcn2-IN-6, also known as Compound 6d, is a potent and orally available GCN2 inhibitor . It has been confirmed by in-house enzymatic (IC50 of 1.8 nM) and cellular assays (IC50 of 9.3 nM) . This compound is also a eIF2α kinase PERK inhibitor with an IC50 of 0.26 nM (in enzymatic assay) and 230 nM (in cells) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Wissenschaftliche Forschungsanwendungen

GCN2 Inhibitors as Antitumor Agents

GCN2 (General control nonderepressible 2) is a key regulator of amino acid homeostasis and plays a significant role in cancer survival under amino acid depletion in the tumor microenvironment. Research by Fujimoto et al. (2019) focused on the discovery of novel GCN2 inhibitors, aiming to create first-in-class antitumor agents. Their study led to the development of potent inhibitors with enhanced potency and pharmacokinetic profiles in mice. Specifically, compound 6d showed promising antiproliferative activity in acute lymphoblastic leukemia (ALL) cell lines and suppressed GCN2 pathway activation in both the ALL cell line and mouse xenograft model (Fujimoto et al., 2019).

GCN2's Role in Tumor Development and Progression

GCN2 has garnered interest as a potential target in oncology. Studies have indicated that GCN2 may be overexpressed in cancer, helping cells survive under nutritional stress and contributing to the development of chemotherapeutic resistance. This review by Gold and Masson (2022) provides a comprehensive summary of the biochemical, molecular, and cellular literature associated with GCN2 in various cancers, aiming to discern the specific circumstances under which targeting GCN2 could be beneficial (Gold & Masson, 2022).

GCN2 in Stress Response and Longevity

Rousakis et al. (2013) established the role of Caenorhabditis elegans GCN-2 under amino acid limitation as a translation initiation factor 2 (eIF2) kinase. Their research highlighted the central role of GCN-2 kinase activity in survival under nutrient stress and its mediation of lifespan extension conferred by dietary restriction or inhibition of the major nutrient-sensing pathway, target of rapamycin (TOR). This study contributes to the understanding of mechanisms that confer longevity and healthspan (Rousakis et al., 2013).

GCN2 in Amino Acid Deprivation and Lipid Homeostasis

Towle (2007) discussed the broader role of GCN2 in controlling lipid homeostasis in response to amino acid deprivation. This highlights GCN2's function beyond its well-known role in protein synthesis repression and induction of specific proteins under nutrient stress (Towle, 2007).

GCN2 in Immune System Regulation

Zhao et al. (2023) explored the roles of GCN2 in the immune system, including both innate and adaptive immune cells. They discussed the antagonism of GCN2 and mTOR pathways in immune cells, highlighting GCN2's involvement in various immune-related diseases. Understanding GCN2's functions and signaling pathways in the immune system under various conditions could aid in developing therapies for immune-relevant diseases (Zhao et al., 2023).

Wirkmechanismus

Gcn2-IN-6 acts as a potent inhibitor of GCN2, a kinase that plays a key role in modulating amino acid metabolism in response to nutrient deprivation . It inhibits GCN2 by binding and preventing its activation . This compound is also a eIF2α kinase PERK inhibitor .

Eigenschaften

IUPAC Name

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F2N4O3S/c20-12-5-11(9-28)17(21)16(6-12)31(29,30)27-15-4-3-14(22)13(18(15)23)2-1-10-7-25-19(24)26-8-10/h3-8,27-28H,9H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXAWOQPYMAEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CN=C(N=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.